molecular formula C10H6FI B1314064 2-Fluoro-1-iodonaphthalene CAS No. 70109-77-2

2-Fluoro-1-iodonaphthalene

Cat. No. B1314064
CAS RN: 70109-77-2
M. Wt: 272.06 g/mol
InChI Key: ARHVJMCTZHYRPB-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodonaphthalene is a chemical compound with the molecular weight of 272.06 . It is typically in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-1-iodonaphthalene is 1S/C10H6FI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 iodine atom in the molecule.


Physical And Chemical Properties Analysis

2-Fluoro-1-iodonaphthalene is a liquid at room temperature . It has a molecular weight of 272.06 .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Fluoro-1-iodonaphthalene is involved in various synthesis and chemical reactivity studies. It has been utilized in the basicity gradient-driven migration of iodine, showcasing its regioflexibility in the substitution of fluoroarenes. This compound undergoes transformations through deprotonation with alkyllithium or lithium dialkylamide as reagents, leading to the formation of acids and iodofluoroarenes including 1-fluoro-2-iodonaphthalene. The study reveals the potential for creating diverse chemical structures, highlighting its versatility in synthetic chemistry (Rausis & Schlosser, 2002).

Photophysics and Photodissociation Dynamics

The ultrafast relaxation and dissociation channels of 1-iodonaphthalene have been explored, indicating complex decay profiles that result from the excitation of specific molecular states. This research provides insight into the fundamental photophysics of 2-fluoro-1-iodonaphthalene derivatives, suggesting applications in material science and photodynamic therapy (Montero et al., 2010).

Nanotechnology and Sensing Applications

In nanotechnology, 2-fluoro-1-iodonaphthalene has been utilized as a stabilizing ligand for luminescent gold clusters. These clusters have been applied in the selective sensing of thiols through a ligand displacement strategy, showcasing the potential of 2-fluoro-1-iodonaphthalene in developing sensitive chemical sensors for biological and environmental monitoring (Kubavat et al., 2021).

Organic Photovoltaics

Additionally, 2-fluoro-1-iodonaphthalene derivatives have been incorporated into bulk heterojunction solar cells as processing additives. Their inclusion has led to improved efficiency of polymer solar cells, demonstrating the compound's utility in enhancing the performance of renewable energy technologies (Heo et al., 2013).

Safety And Hazards

The safety information for 2-Fluoro-1-iodonaphthalene indicates that it may cause skin and eye irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

2-fluoro-1-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHVJMCTZHYRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308355
Record name Naphthalene, 2-fluoro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-iodonaphthalene

CAS RN

70109-77-2
Record name Naphthalene, 2-fluoro-1-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70109-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-fluoro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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